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Compound of Interest

Compound Name: 4-(Chloromethyl)benzophenone

Cat. No.: B015526 Get Quote

An In-Depth Technical Guide to 4-(Chloromethyl)benzophenone: From Discovery to Modern

Synthesis

Abstract
4-(Chloromethyl)benzophenone (CAS No: 42728-62-1) stands as a cornerstone intermediate

in the edifice of modern organic synthesis. Characterized by a benzophenone core

functionalized with a reactive chloromethyl group, this compound offers a unique combination

of photochemical properties and synthetic versatility. Its importance is underscored by its

extensive use as a building block in the development of pharmaceuticals, advanced polymers,

and photoinitiators. This guide provides a comprehensive exploration of 4-
(Chloromethyl)benzophenone, tracing its historical context, detailing its physicochemical

properties, elucidating key synthetic methodologies with field-proven insights, and surveying its

critical applications. Authored from the perspective of a Senior Application Scientist, this

document aims to equip researchers, chemists, and drug development professionals with the

technical accuracy and practical knowledge required to effectively utilize this pivotal reagent.

Introduction and Historical Context
The story of 4-(Chloromethyl)benzophenone is intrinsically linked to the broader development

of benzophenone chemistry. Benzophenone itself, a simple diaryl ketone, has long been

recognized for its photochemical properties, particularly its ability to act as a photosensitizer.[1]

[2] The advent and refinement of synthetic reactions, most notably the Friedel-Crafts acylation,

paved the way for the creation of a vast library of substituted benzophenone derivatives.[3]
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While a singular "discovery" of 4-(Chloromethyl)benzophenone is not prominently

documented, its emergence can be understood as a logical and necessary progression in the

field. As medicinal and polymer chemists sought to incorporate the robust and photochemically

active benzophenone scaffold into more complex molecular architectures, the need for a

derivative with a versatile and reactive handle became paramount. The chloromethyl group (–

CH₂Cl) at the para-position of one phenyl ring provided the perfect solution. Its benzylic nature

makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions,

enabling the facile covalent attachment of the benzophenone moiety to a wide array of

substrates.[4]

This compound, with the IUPAC name [4-(chloromethyl)phenyl]-phenylmethanone, thus

became a key strategic intermediate, bridging the gap between the foundational benzophenone

structure and the complex, functional molecules required for advanced applications.[5]

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. 4-
(Chloromethyl)benzophenone is a crystalline solid at ambient temperature, and its identity

and purity are typically confirmed through a combination of physical and spectroscopic

methods.[4]

Core Properties
The fundamental properties of 4-(Chloromethyl)benzophenone are summarized below for

quick reference.
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Property Value / Description Source

CAS Number 42728-62-1 [4][5]

Molecular Formula C₁₄H₁₁ClO [4][5]

Molecular Weight 230.69 g/mol [4][5]

Physical State Crystalline solid [4]

Melting Point
109°-111° C (Varies slightly

with purity)
[6]

Solubility

Insoluble in water; Soluble in

chlorinated solvents (CH₂Cl₂,

CHCl₃) and polar aprotic

solvents (DMF, DMSO).

[4]

Spectroscopic Signatures for Verification
For the practicing chemist, spectroscopic data is the definitive fingerprint of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. A strong absorption band is observed around 1660-1670 cm⁻¹, which is

characteristic of the conjugated carbonyl (C=O) stretch of the benzophenone core.[4][6]

Another significant band appears at approximately 700 cm⁻¹, corresponding to the C–Cl

stretch of the chloromethyl group.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming

the structural arrangement. The most diagnostic signal is a singlet observed in the region of

δ 4.6–4.8 ppm, which is attributed to the two benzylic protons of the chloromethyl (–CH₂Cl)

group. The aromatic protons appear as a series of multiplets in the downfield region of δ 7.4–

8.0 ppm.[4]

Synthesis Methodologies: A Practical Analysis
The synthesis of 4-(Chloromethyl)benzophenone can be approached through several

strategic routes. The choice of method often depends on the availability of starting materials,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.evitachem.com/product/evt-329962
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_benzophenone
https://www.evitachem.com/product/evt-329962
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_benzophenone
https://www.evitachem.com/product/evt-329962
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_benzophenone
https://www.evitachem.com/product/evt-329962
https://prepchem.com/4-chloromethyl-benzophenone/
https://www.evitachem.com/product/evt-329962
https://www.evitachem.com/product/evt-329962
https://prepchem.com/4-chloromethyl-benzophenone/
https://www.evitachem.com/product/evt-329962
https://www.evitachem.com/product/evt-329962
https://www.benchchem.com/product/b015526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scalability, and safety considerations. Here, we dissect the most common and reliable

protocols, explaining the causality behind the experimental choices.

Method A: Free-Radical Chlorination of 4-
Methylbenzophenone
This is a direct and industrially relevant approach that leverages the reactivity of the benzylic

protons on 4-methylbenzophenone. The reaction proceeds via a free-radical chain mechanism

initiated by UV light.

Causality: The stability of the intermediate benzylic radical makes the methyl group the primary

site of halogenation over the aromatic rings. UV light provides the necessary energy to

homolytically cleave the Cl-Cl bond, initiating the radical chain reaction. The reaction is typically

performed on the molten starting material to avoid the use of solvents that might also undergo

chlorination.

Experimental Protocol:[6]

Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a gas

dispersion tube, and a condenser connected to a gas outlet/scrubber.

Reaction Initiation: 4-Methylbenzophenone (e.g., 4.65 moles) is added to the flask and

heated to a molten state at 100°-110° C.

Chlorination: Chlorine gas is introduced through the gas dispersion tube below the surface of

the molten liquid. The rate is carefully controlled to ensure its consumption, as indicated by

the absence of green chlorine gas in the exiting hydrogen chloride stream. The reaction is

initially exothermic.

Monitoring: The reaction progress is monitored by the weight gain of the flask, corresponding

to the substitution of one hydrogen atom with a chlorine atom.

Work-up and Purification: Once the theoretical weight gain is achieved (after approximately 7

hours), the hot melt is carefully poured into a large volume of a suitable solvent like isopropyl

alcohol to precipitate the product.
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Isolation: The mixture is chilled to 0° C to maximize precipitation. The solid product is then

collected by suction filtration, washed, and dried to yield 4-(Chloromethyl)benzophenone.

Workflow: Free-Radical Chlorination

Melt 4-Methylbenzophenone
(100-110°C)

Introduce Cl₂ Gas
with UV Light

Exothermic
Reaction Monitor Reaction

(Weight Gain) Pour into Isopropyl AlcoholReaction Complete Filter and Dry Product

Click to download full resolution via product page

Diagram 1: Workflow for the synthesis of 4-(Chloromethyl)benzophenone via free-radical
chlorination.

Method B: Chloromethylation of Benzophenone
This method employs a classic electrophilic aromatic substitution reaction to directly introduce

the chloromethyl group onto the benzophenone ring.

Causality: The benzophenone core, while deactivated by the carbonyl group, can still undergo

electrophilic substitution. The reaction requires a source of the chloromethyl carbocation (or its

equivalent) and a Lewis acid catalyst to enhance the electrophilicity. Safer alternatives to the

highly carcinogenic chloromethyl methyl ether, such as using formaldehyde or

paraformaldehyde with HCl, are now standard practice. The para-position is favored due to

steric hindrance at the ortho-positions.

Experimental Protocol:[4]

Reagent Preparation: A mixture of paraformaldehyde and hydrogen chloride in a suitable

solvent, or a pre-formed chloromethylating agent, is prepared.

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is used to

catalyze the reaction.[4]

Reaction: Benzophenone is dissolved in an inert solvent and the chloromethylating agent is

added in the presence of the Lewis acid catalyst under controlled temperature conditions.
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Quenching: The reaction is carefully quenched by pouring it onto ice water to decompose the

catalyst complex.

Extraction and Purification: The product is extracted with an organic solvent, washed to

remove impurities, dried, and purified, typically by recrystallization.

Workflow: Chloromethylation of Benzophenone

Dissolve Benzophenone
in Solvent

Add Chloromethylating Agent
+ Lewis Acid (e.g., AlCl₃)

Quench with Ice Water
Reaction Complete

Extract with Organic Solvent Wash, Dry, and Recrystallize

Click to download full resolution via product page

Diagram 2: Workflow for the synthesis of 4-(Chloromethyl)benzophenone via
chloromethylation.

Reactivity and Synthetic Applications
The utility of 4-(Chloromethyl)benzophenone stems from its dual reactivity: the electrophilic

chloromethyl group and the photochemically active benzophenone core.

Nucleophilic Substitution at the Benzylic Carbon
The primary mode of reactivity is nucleophilic substitution (Sₙ2 or Sₙ1 type, depending on

conditions), where the chloride is displaced by a wide range of nucleophiles. This makes it an

exceptional benzoylbenzylating agent.

With Amines: Forms secondary or tertiary amines, a common step in synthesizing

pharmacologically active molecules.

With Alcohols/Phenols: Forms ethers, used to tether the benzophenone moiety to polymer

backbones or other scaffolds.

With Thiols: Forms thioethers.

With Carboxylates: Forms esters.
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This versatility is the cornerstone of its role as a building block in drug discovery and materials

science.[3][4]

4-(Chloromethyl)benzophenone

Substituted Amine

 + R₂NH
- HCl

Ether

 + ROH
- HCl

Thioether

 + RSH
- HCl

Amine (R₂NH) Alcohol (ROH) Thiol (RSH)

Click to download full resolution via product page

Diagram 3: Key nucleophilic substitution reactions of 4-(Chloromethyl)benzophenone.

Applications Overview
Pharmaceuticals: The benzophenone scaffold is present in numerous marketed drugs,

including the anti-hypercholesterolemic agent fenofibrate and the analgesic ketoprofen.[7][8]

4-(Chloromethyl)benzophenone serves as a key intermediate to introduce this

pharmacophore or to act as a linker in creating more complex drug candidates, including

potential anti-cancer and anti-HIV agents.[3][9]

Material Science and Photocatalysis: Due to the benzophenone core's ability to absorb UV

light, it is used as a UV stabilizer in plastics and coatings.[4] The chloromethyl group allows

for its covalent incorporation into polymer chains, preventing leaching. This same

photochemical property is harnessed in its use as a photoinitiator for polymerization

reactions and in photocatalysis for environmental remediation.[1][4]

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are heavily researched

for use in OLEDs, where they can function as host materials or as part of thermally activated

delayed fluorescent (TADF) emitters.[1][10] The ability to functionalize the core via

intermediates like 4-(Chloromethyl)benzophenone allows for the fine-tuning of electronic

and photophysical properties.

Conclusion
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4-(Chloromethyl)benzophenone is more than just a chemical compound; it is a testament to

the power of strategic molecular design. Its history is one of enabling progress, providing

chemists with a reliable and versatile tool to build molecular complexity. From its logical

development in the annals of benzophenone chemistry to its modern-day synthesis via robust

methods like free-radical chlorination, it has proven its enduring value. For researchers in drug

discovery and materials science, a thorough understanding of its synthesis, reactivity, and

spectroscopic properties is not merely academic—it is essential for innovation. As new

challenges arise in these fields, this pivotal intermediate is certain to remain a key player in the

development of next-generation technologies and therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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